2-Azetidinemethanol HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

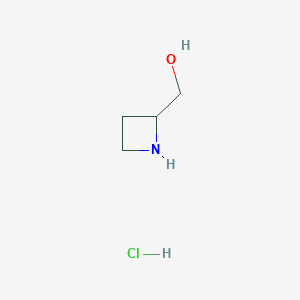

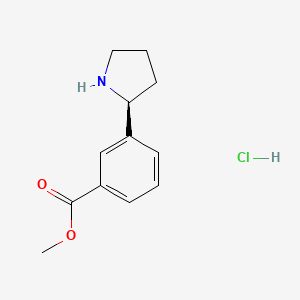

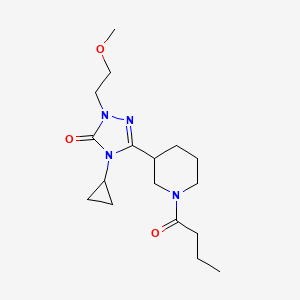

“2-Azetidinemethanol HCl”, also known as “(S)-2-Azetidinemethanol HCl” or “S-AMH”, is a potent drug substance with potential applications in various fields of research and industry. It has the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol .

Synthesis Analysis

The synthesis of azetidines, including “2-Azetidinemethanol HCl”, has been achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reaction can be triggered under appropriate conditions, allowing for the synthesis of highly functionalized azetidines from readily available precursors .

Molecular Structure Analysis

The molecular structure of “2-Azetidinemethanol HCl” includes a four-membered azetidine ring, a hydroxymethyl group, and a hydrochloride moiety . The InChI code for the compound is 1S/C4H9NO.ClH/c6-3-4-1-2-5-4;/h4-6H,1-3H2;1H/t4-;/m0./s1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Azetidinemethanol HCl” include a molecular weight of 123.58 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 123.0450916 g/mol . The topological polar surface area of the compound is 32.3 Ų .

Applications De Recherche Scientifique

Inhibition of Ion Transport in Plants

2-Azetidinemethanol HCl, as a derivative of azetidine-2-carboxylic acid (AZ), has been studied for its effects on ion uptake and release in plants. AZ significantly inhibits the release of ions to the xylem of excised roots in barley and intact plants. This inhibition is not due to reduced influx at the plasmalemma or increased influx to vacuoles, suggesting that AZ affects the process of releasing from symplast to the xylem. These findings indicate its potential application in studying ion transport in plant systems (Pitman et al., 1977).

Synthetic Applications in Chemistry

The compound is used in synthetic chemistry, particularly in the transformation of aziridines to piperidines, a process critical for creating various pharmaceutical compounds. This transformation is achieved through a radical-mediated nitrile translocation, illustrating the compound's role in complex synthetic pathways (Vervisch et al., 2012).

Contributions to Biochemistry

In biochemistry, 2-Azetidinemethanol HCl derivatives are used for investigating protein synthesis and conformation. These derivatives can act as amino acid surrogates, providing insights into protein folding and structure. Their unique properties also make them suitable for peptidomimetic and nucleic acid chemistry applications (Mehra et al., 2017).

Safety and Hazards

When handling “2-Azetidinemethanol HCl”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Azetidines, including “2-Azetidinemethanol HCl”, have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds provides access to unique chemical space and is correlated to improved pharmacokinetic properties and toxicological benefits . Future directions in the field may focus on further exploring the synthesis, reactivity, and application of azetidines .

Propriétés

IUPAC Name |

azetidin-2-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c6-3-4-1-2-5-4;/h4-6H,1-3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJFYVAXRAPUES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2374452.png)

![tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate](/img/structure/B2374455.png)

![3-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2374458.png)

![N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/no-structure.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2374463.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374473.png)